molecular formula C14H17NO5 B13347904 Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate

Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate

Cat. No.: B13347904
M. Wt: 279.29 g/mol
InChI Key: QJBRGPAGZQMIPK-UHFFFAOYSA-N
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Description

Diethyl 4-(allyloxy)pyridine-2,6-dicarboxylate is a pyridine-based dicarboxylate ester featuring an allyloxy substituent at the 4-position of the pyridine ring. This compound belongs to a broader class of pyridine-2,6-dicarboxylate derivatives widely utilized in coordination chemistry, polymer science, and medicinal chemistry due to their versatile reactivity and capacity to form metal complexes. For instance, diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate (propargyloxy variant) and dimethyl 4-(pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate have been synthesized via nucleophilic substitution or click chemistry approaches .

The allyloxy group confers unique steric and electronic properties, enabling applications in click chemistry, polymer crosslinking, and ligand design. Its reactivity in radical or transition metal-catalyzed coupling reactions distinguishes it from similar derivatives.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

diethyl 4-prop-2-enoxypyridine-2,6-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-4-7-20-10-8-11(13(16)18-5-2)15-12(9-10)14(17)19-6-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

QJBRGPAGZQMIPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or xylene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the ester groups results in alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylate esters exhibit structural diversity based on substituents at the 4-position. Below is a comparative analysis of diethyl 4-(allyloxy)pyridine-2,6-dicarboxylate with key analogues:

Structural and Functional Group Variations

Compound Name Substituent at 4-Position Key Properties/Applications Synthesis Yield (%) References
This compound Allyloxy (CH₂CHCH₂O) Click chemistry, polymer crosslinking Not reported Inferred
Diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate Propargyloxy (C≡CCH₂O) Click chemistry with azides 80–85%
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Hydroxy (OH) Precursor for bromo/chloro derivatives 88%
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate Chloromethyl (ClCH₂) Wittig reactions, ligand synthesis 92%
Diethyl pyridine-2,6-dicarboxylate (PD26) Hydrogen (H) Polymer synthesis via azeotropic condensation Commercial

Solubility and Stability

  • Solubility: Allyloxy and propargyloxy derivatives exhibit moderate solubility in THF, DCM, and DMF, whereas hydroxy and chloromethyl variants are polar and soluble in methanol or aqueous acidic solutions .
  • Stability : Allyloxy groups may undergo oxidation or polymerization under radical conditions, necessitating inert atmospheres during reactions. In contrast, PD26 and its halogenated derivatives are stable under ambient conditions .

Biological Activity

Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two carboxylate groups and an allyloxy substituent. Its molecular formula is C13H15N1O5C_{13}H_{15}N_{1}O_{5}. The presence of the allyloxy group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
  • Oxidative Stress Modulation : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial for protecting cellular integrity and function .

1. Anti-inflammatory Effects

Research indicates that derivatives of pyridine dicarboxylates, including this compound, demonstrate significant anti-inflammatory properties. Studies have utilized carrageenan-induced paw edema models to assess the anti-inflammatory effects, showing promising results in reducing inflammation markers.

2. Hair Growth Stimulation

A study explored the synergistic effects of this compound combined with resveratrol on hair growth. Results indicated that this combination stabilized HIF-1α protein levels and enhanced the expression of genes associated with hair growth in vitro. A clinical trial demonstrated increased hair density among participants treated with this combination .

3. Plant Growth Regulation

In agricultural biotechnology, compounds similar to this compound have been shown to stimulate vegetative growth in plants. Specific bioassays indicated that these compounds could enhance chlorophyll synthesis and overall biomass growth in crops such as maize and pumpkin .

Research Findings Summary

Study FocusFindingsMethodology
Anti-inflammatory ActivitySignificant reduction in inflammation markersCarrageenan-induced paw edema model
Hair Growth StimulationIncreased hair density; stabilization of HIF-1αIn vitro assays and clinical trials
Plant Growth RegulationEnhanced chlorophyll synthesis; increased biomassBioassays on isolated plant tissues

Case Study 1: Anti-inflammatory Activity

In a controlled experiment involving rats, this compound was administered to assess its anti-inflammatory effects. The results demonstrated a significant decrease in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Hair Growth Enhancement

A randomized clinical trial involving 79 female subjects tested the efficacy of a topical formulation containing this compound and resveratrol. After 1.5 months of treatment, participants reported noticeable improvements in hair density and overall scalp health.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate using Williamson ether reactions?

  • Methodological Answer : The compound can be synthesized via a Williamson ether reaction by reacting diethyl 4-hydroxypyridine-2,6-dicarboxylate with allyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous solvents like DMF or acetonitrile. Key parameters include maintaining anhydrous conditions, refluxing at 80–100°C for 12–24 hours, and using stoichiometric excess of allyl bromide to drive the reaction. Purification is achieved via column chromatography (SiO₂, CH₂Cl₂/EtOAc gradients) or recrystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential to verify the allyloxy group (δ ~4.5–5.5 ppm for allyl protons) and ester moieties (δ ~1.3–1.5 ppm for ethyl groups) .
  • HPLC : Used to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (HR-MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How does the allyloxy substituent influence the reactivity of pyridine-2,6-dicarboxylate derivatives in subsequent reactions?

  • Methodological Answer : The allyloxy group introduces sites for further functionalization, such as:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides .
  • Hydrolysis : Controlled cleavage of the allyl ether under acidic or basic conditions to regenerate hydroxyl groups for coupling reactions .
  • Catalytic Applications : Allyl groups can coordinate to transition metals (e.g., Ru) in catalytic systems, as seen in alcohol oxidation studies .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the functionalization of this compound, and how can they be addressed?

  • Methodological Answer : Competing reactions at the allyloxy group and ester moieties may lead to side products. Strategies include:

  • Protecting Groups : Temporarily blocking ester groups with tert-butyl or benzyl protecting agents during allyloxy modifications .
  • Catalytic Control : Using Pd(0) catalysts for selective allylic substitutions while preserving ester integrity .
  • Kinetic Monitoring : Real-time reaction tracking via in-situ IR or Raman spectroscopy to optimize reaction termination .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 63% vs. 77% in similar protocols) arise from variations in solvent purity, base strength, or workup methods. Systematic analysis involves:

  • Design of Experiments (DoE) : Screening parameters like solvent polarity (DMF vs. MeCN), base concentration, and reaction time .
  • Side-Product Identification : LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed esters or dimerization) .

Q. What mechanistic insights support the use of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : The pyridine-2,6-dicarboxylate scaffold acts as a tridentate ligand, coordinating metals like Ru or Ir through the nitrogen and oxygen atoms. For example:

  • Ru Complexes : In alcohol oxidation, the allyloxy group stabilizes Ru intermediates, enhancing catalytic turnover frequency (TOF) .
  • Ir Complexes : Used in CO₂ reduction, where the electron-withdrawing ester groups modulate metal redox potentials .
  • Mechanistic studies rely on DFT calculations paired with EXAFS or XANES spectroscopy to validate coordination geometries .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity or catalytic performance?

  • Methodological Answer : X-ray crystallography reveals key structural features:

  • Conformational Flexibility : Allyloxy groups adopt gauche or antiperiplanar conformations, impacting steric bulk and ligand-metal interactions .
  • Hydrogen-Bonding Networks : Crystal packing (e.g., P1 space group) influences solubility and stability, critical for drug formulation or catalyst immobilization .
  • Electron Density Maps : Identify reactive sites for targeted modifications (e.g., fluorination of the pyridine ring to enhance electrophilicity) .

Research Gaps and Future Directions

  • Stereoelectronic Effects : Quantify how allyloxy substituents alter electron density at the pyridine ring using cyclic voltammetry .
  • In Vivo Studies : Limited data on pharmacokinetics; requires radiolabeling (¹⁴C or ³H) for biodistribution assays .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis .

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